2-(4-fluorophenyl)-5,10-diiodo-1H-phenanthro[9,10-d]imidazole
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Overview
Description
2-(4-fluorophenyl)-5,10-diiodo-1H-phenanthro[9,10-d]imidazole is a complex organic compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic moiety that contains two nitrogen atoms
Preparation Methods
The synthesis of 2-(4-fluorophenyl)-5,10-diiodo-1H-phenanthro[9,10-d]imidazole involves multiple steps, starting with the preparation of the imidazole core. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Chemical Reactions Analysis
2-(4-fluorophenyl)-5,10-diiodo-1H-phenanthro[9,10-d]imidazole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
2-(4-fluorophenyl)-5,10-diiodo-1H-phenanthro[9,10-d]imidazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-5,10-diiodo-1H-phenanthro[9,10-d]imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The presence of fluorine and iodine atoms enhances its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
2-(4-fluorophenyl)-5,10-diiodo-1H-phenanthro[9,10-d]imidazole can be compared with other imidazole derivatives, such as:
2-(4-fluorophenyl) imidazol-5-ones: These compounds also contain a fluorine atom and exhibit similar biological activities.
Fluoroimidazoles: These compounds have a fluorine atom in the imidazole ring and are known for their enhanced biological activity.
The uniqueness of this compound lies in the presence of both fluorine and iodine atoms, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C21H11FI2N2 |
---|---|
Molecular Weight |
564.1 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-5,10-diiodo-1H-phenanthro[9,10-d]imidazole |
InChI |
InChI=1S/C21H11FI2N2/c22-12-3-1-11(2-4-12)21-25-19-17-9-13(23)5-7-15(17)16-8-6-14(24)10-18(16)20(19)26-21/h1-10H,(H,25,26) |
InChI Key |
PBWKSCQCAHKKMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C4C=C(C=CC4=C5C=CC(=CC5=C3N2)I)I)F |
Origin of Product |
United States |
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